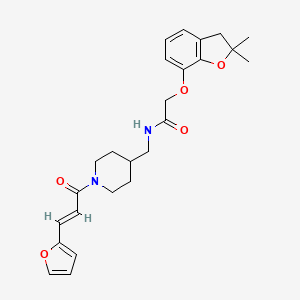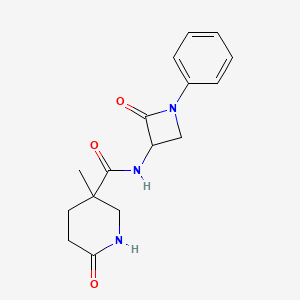
3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, an azetidinone moiety, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Azetidinone Moiety: The azetidinone ring is introduced via a cyclization reaction involving a β-lactam precursor.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a substitution reaction, where a phenyl halide reacts with a nucleophilic site on the intermediate compound.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be used under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Biological Research: It is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.
Industrial Applications: Its unique structure makes it a candidate for use in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
3-Methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide: shares structural similarities with other piperidine and azetidinone derivatives.
Piperidine Derivatives: Compounds such as piperidine-3-carboxamide and piperidine-4-carboxamide have similar core structures but differ in their substituents.
Azetidinone Derivatives: Compounds like 2-oxo-1-phenylazetidine and 3-phenyl-2-azetidinone share the azetidinone moiety but differ in their overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of the piperidine ring, azetidinone moiety, and phenyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-methyl-6-oxo-N-(2-oxo-1-phenylazetidin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(8-7-13(20)17-10-16)15(22)18-12-9-19(14(12)21)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHILBCANWRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)
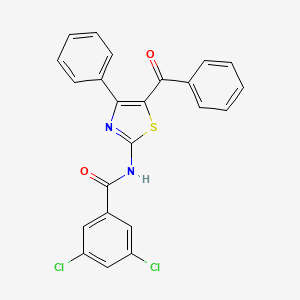
![(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2703281.png)
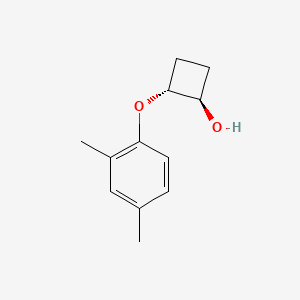
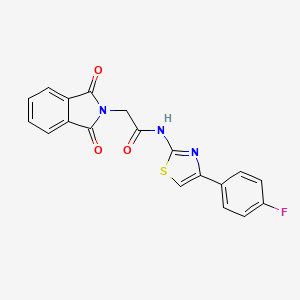
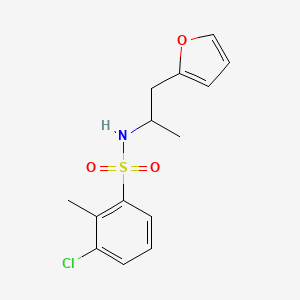
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)

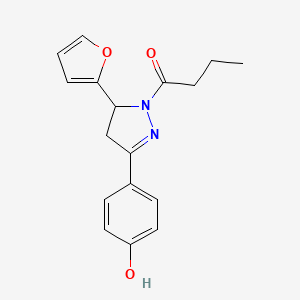
![N-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)
![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2703296.png)
